3-Hydroxy-3-phenylbutanoic acid chemical structure and properties
3-Hydroxy-3-phenylbutanoic acid chemical structure and properties
An In-depth Technical Guide to 3-Hydroxy-3-phenylbutanoic Acid
This guide provides a comprehensive technical overview of 3-hydroxy-3-phenylbutanoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. It delves into its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications.
Core Molecular Architecture: Structure and Stereochemistry
3-Hydroxy-3-phenylbutanoic acid possesses a butanoic acid backbone with a phenyl group and a hydroxyl group attached to the third carbon atom. This substitution creates a chiral center at the C3 position, giving rise to two enantiomers: (R)-3-hydroxy-3-phenylbutanoic acid and (S)-3-hydroxy-3-phenylbutanoic acid.
The presence of this stereocenter is a critical feature, as the biological activity of chiral molecules can differ significantly between enantiomers. For instance, in the related compound 3-hydroxybutanoic acid, the (R)-enantiomer is the one endogenously produced in mammals and serves as an energy source and signaling molecule, while the (S)-enantiomer is not a normal product of mammalian metabolism.[1]
Molecular Formula: C₁₀H₁₂O₃[2]
Molecular Weight: 180.20 g/mol [2]
IUPAC Name: 3-hydroxy-3-phenylbutanoic acid
Below is a two-dimensional representation of the chemical structure.
Caption: Chemical structure of 3-Hydroxy-3-phenylbutanoic acid.
Physicochemical Characteristics
The physical and chemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems. A summary of these properties for 3-hydroxy-3-phenylbutanoic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [3] |
| Boiling Point | 170-172 °C at 20 mmHg | [4] |
| Density | 1.515 g/mL at 25 °C | [4] |
Spectroscopic Fingerprint for Structural Elucidation
The definitive identification and structural confirmation of 3-hydroxy-3-phenylbutanoic acid rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. Key expected signals would include:
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A multiplet in the aromatic region (around 7.2-7.4 ppm) corresponding to the protons of the phenyl group.
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A singlet for the methyl protons.
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Signals for the methylene (CH₂) and methine (CH) protons of the butanoic acid chain, with their chemical shifts and splitting patterns dependent on their neighboring protons.
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A broad singlet for the hydroxyl proton, which can be exchangeable with D₂O.
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A signal for the carboxylic acid proton, typically a broad singlet at a higher chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. One would expect to see signals for:
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The carbonyl carbon of the carboxylic acid.
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The carbon atom bearing the hydroxyl and phenyl groups (C3).
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The carbons of the phenyl ring.
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The methylene carbon (C2).
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The methyl carbon.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would include:
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A broad O-H stretch from the carboxylic acid and the alcohol.
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A C=O stretch from the carboxylic acid.
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C-H stretches from the aromatic and aliphatic parts of the molecule.
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C=C stretches from the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would correspond to the molecular weight of the compound. Common fragmentation patterns may involve the loss of water, carbon dioxide, or cleavage of the carbon-carbon bonds in the butanoic acid chain.
Pathways to Synthesis
The synthesis of 3-hydroxy-3-phenylbutanoic acid can be approached through several synthetic routes. One common method involves the Reformatsky reaction, where an α-halo ester reacts with a ketone or aldehyde in the presence of zinc metal.
Illustrative Synthesis Workflow: Reformatsky Reaction
A plausible synthetic route involves the reaction of ethyl bromoacetate with acetophenone in the presence of activated zinc, followed by hydrolysis of the resulting ester.
Caption: A simplified workflow for the synthesis of 3-hydroxy-3-phenylbutanoic acid.
Experimental Protocol: A Generalized Reformatsky Approach
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Activation of Zinc: Zinc dust is activated, for example, by washing with dilute acid, water, ethanol, and ether, then dried under vacuum.
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Reaction Setup: A solution of acetophenone and ethyl bromoacetate in a suitable aprotic solvent (e.g., anhydrous benzene or THF) is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
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Initiation and Reaction: The activated zinc is added to the flask. The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction mixture is stirred until the starting materials are consumed, as monitored by techniques like Thin Layer Chromatography (TLC).
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Work-up: The reaction is quenched by the addition of a dilute acid (e.g., sulfuric acid) to dissolve the unreacted zinc and the zinc salts of the product. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
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Purification of the Ester: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-phenylbutanoate. This ester can be purified by column chromatography or distillation.
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Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the 3-hydroxy-3-phenylbutanoic acid.
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Final Purification: The final product can be purified by recrystallization from an appropriate solvent system.
Chemical Reactivity and Stability
The reactivity of 3-hydroxy-3-phenylbutanoic acid is governed by its three functional groups: the carboxylic acid, the tertiary alcohol, and the phenyl group.
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Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols, conversion to acid chlorides, and reduction to the corresponding alcohol.
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Tertiary Hydroxyl Group: The tertiary alcohol can be dehydrated under acidic conditions to form an unsaturated carboxylic acid. It can also be protected with various protecting groups if reactions at other parts of the molecule are desired.
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Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully chosen to avoid side reactions with the other functional groups.
